molecular formula C30H31ClN2O5S B11651797 2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11651797
M. Wt: 567.1 g/mol
InChI Key: ZZXUZVGYRKDITG-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the core benzothieno[2,3-d]pyrimidin-4(3H)-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, chlorination, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
  • Substitution : Nucleophilic substitution reactions can occur at the chloro and ether groups, allowing for the introduction of different substituents.

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing agents : Potassium permanganate, hydrogen peroxide
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Nucleophiles : Sodium methoxide, potassium tert-butoxide

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Biology : Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
  • Medicine : Investigated for its potential therapeutic effects and as a lead compound for drug development.
  • Industry : Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:

Uniqueness: The uniqueness of 2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its complex structure, which combines multiple functional groups and allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C30H31ClN2O5S

Molecular Weight

567.1 g/mol

IUPAC Name

2-[3-chloro-5-ethoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C30H31ClN2O5S/c1-4-8-18-11-12-22(23(15-18)35-3)37-13-14-38-27-21(31)16-19(17-24(27)36-5-2)28-32-29(34)26-20-9-6-7-10-25(20)39-30(26)33-28/h4,11-12,15-17H,1,5-10,13-14H2,2-3H3,(H,32,33,34)

InChI Key

ZZXUZVGYRKDITG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Cl)OCCOC5=C(C=C(C=C5)CC=C)OC

Origin of Product

United States

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